molecular formula C12H20F3NO2 B14208499 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate CAS No. 831169-62-1

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate

Cat. No.: B14208499
CAS No.: 831169-62-1
M. Wt: 267.29 g/mol
InChI Key: QCGSZVHLXAREAF-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate: is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate typically involves the reaction of piperidine derivatives with trifluoroethylating agents and butanoic acid derivatives. Common synthetic routes include:

    Nucleophilic Substitution: Piperidine is reacted with 2,2,2-trifluoroethyl bromide under basic conditions to form the trifluoroethyl-substituted piperidine. This intermediate is then esterified with butanoic acid or its derivatives to yield the final product.

    Reductive Amination: A piperidine derivative is subjected to reductive amination with 2,2,2-trifluoroacetaldehyde, followed by esterification with butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the design of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to act as a ligand in binding studies, aiding in the understanding of protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring provides a rigid scaffold that can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Similar structure but with an amine group instead of an ester.

    2,2,2-Trifluoroethyl piperidine: Lacks the ester group, providing different reactivity and applications.

Uniqueness

The presence of both the trifluoroethyl group and the butanoate ester in [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate makes it unique. This combination imparts distinct electronic and steric properties, enhancing its utility in various applications compared to its analogs.

Properties

CAS No.

831169-62-1

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl butanoate

InChI

InChI=1S/C12H20F3NO2/c1-2-3-11(17)18-8-10-4-6-16(7-5-10)9-12(13,14)15/h10H,2-9H2,1H3

InChI Key

QCGSZVHLXAREAF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCN(CC1)CC(F)(F)F

Origin of Product

United States

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